N-(4-Methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-2-4-13(5-3-11)17-15-18-14(10-19-15)12-6-8-16-9-7-12/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFSLJKVKQITMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972006 | |
| Record name | N-(4-Methylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315703-00-5, 5656-12-2 | |
| Record name | N-(4-Methylphenyl)-4-(4-pyridinyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315703-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of the haloketone, followed by cyclization to form the thiazole ring. For the target compound, 4-methylaniline and 4-pyridinylthioamide are typically used as precursors. Iodine often serves as a catalyst, facilitating the cyclization step under reflux conditions.
Application to Target Compound
In a representative procedure:
-
Reactants : 4-Methylaniline (1.0 equiv), 4-pyridinylthioamide (1.2 equiv), iodine (4.0 equiv).
-
Conditions : Heated at 80–90°C for 4 hours in ethanol.
-
Workup : The mixture is cooled, diluted with hot water, and neutralized with ammonium hydroxide.
-
Purification : Recrystallization from ethanol-water (4:1) yields the product with 75–85% purity.
Table 1: Hantzsch Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Catalyst | Iodine | 82 | 85 | |
| Solvent | Ethanol | 78 | 80 | |
| Temperature (°C) | 80–90 | 85 | 88 | |
| Reaction Time (h) | 4 | 80 | 83 |
Multi-Step Synthesis via Bromination and Cyclization
Alternative routes involve bromination of ketone precursors followed by cyclization with thiourea. This method is advantageous for introducing substituents at specific positions.
Bromination of Precursors
Thiazole Ring Formation
The brominated intermediate reacts with thiourea under elevated temperatures:
Table 2: Bromination-Cyclization Pathway
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Bromination | Br₂, Et₂O, 0°C | Bromoketone | 90 |
| Cyclization | Thiourea, 80°C, 6h | Thiazole-2-amine | 75 |
Alternative Synthetic Routes and Modifications
Use of Coupling Agents
Modern approaches employ coupling agents like EDCI or DCC to facilitate amide bond formation between 4-methylaniline and thiazole intermediates. For example:
Solvent and Temperature Optimization
Table 3: Solvent Screening for Coupling Reactions
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 8.9 | 12 | 68 |
| DMF | 36.7 | 8 | 72 |
| THF | 7.5 | 15 | 60 |
Purification and Characterization Techniques
Chromatography
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): δ 7.85 (d, J=5.6 Hz, 2H, Py-H), 7.35 (s, 1H, Thiazole-H), 7.20 (d, J=8.0 Hz, 2H, Ar-H).
-
IR : 1586 cm⁻¹ (C=N), 1358 cm⁻¹ (NO₂ in nitro-substituted analogs).
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hantzsch Synthesis | One-pot, scalable | Requires iodine catalyst | 80–85 |
| Bromination-Cyclization | Precise substituent control | Multi-step, low yields | 70–75 |
| Coupling Agent Approach | High purity, mild conditions | Costly reagents | 65–70 |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the 2-Amine Position
The primary amine group at the thiazole's 2-position participates in nucleophilic substitution reactions. For example:
Acylation :
Reaction with acetic anhydride in pyridine yields N-acetyl derivatives. A structurally similar compound, 5-phenyl-1,3,4-thiadiazol-2-amine, was acetylated with acetic anhydride to form N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide in 83% yield .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetic anhydride, pyridine, reflux | N-acetyl derivative | 83% |
Alkylation :
Reductive alkylation with aldehydes (e.g., 3-methylbenzaldehyde) and NaBH₄ produces secondary amines. A related thiazol-2-amine reacted with 3-methylbenzaldehyde to form N-(3-methylbenzyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine in 22% yield .
Electrophilic Substitution on the Aromatic Rings
The 4-pyridinyl and 4-methylphenyl groups undergo electrophilic substitution under controlled conditions:
Halogenation :
Pyridine derivatives often undergo halogenation at the meta position. For example, bromination of 4-pyridinyl-thiazole analogs using Br₂ in H₂SO₄ introduces bromine atoms .
Nitration :
Nitration of the 4-methylphenyl group with HNO₃/H₂SO₄ can yield nitro derivatives, though direct data for this compound is limited. Analogous methylphenyl-substituted thiazoles show nitration at the para position relative to the methyl group .
Reductive Alkylation of the 2-Amine
The 2-amine group reacts with aldehydes in reductive amination. For instance, treatment with 3-methoxyphenyl aldehyde and NaBH₄ produced N-(3-methoxybenzyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine with a 60% yield .
| Aldehyde | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Methoxybenzaldehyde | NaBH₄ | N-(3-methoxybenzyl) derivative | 60% |
Coordination Complex Formation
The pyridine nitrogen acts as a Lewis base, forming coordination complexes with transition metals. For example, palladium-catalyzed cross-coupling reactions utilize pyridine-containing ligands . While specific complexes of this compound are not reported, analogous 4-pyridinyl-thiazoles form stable complexes with Cu(II) and Pt(II).
Oxidation and Reduction Reactions
Oxidation :
The thiazole sulfur atom can oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., H₂O₂, KMnO₄). For example, oxidation of similar thiazoles with H₂O₂ in acetic acid yielded sulfoxides.
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, though this may compromise aromaticity and biological activity.
Cyclization Reactions
Heating with α,β-unsaturated carbonyl compounds can induce cyclization. A related 4-pyridinyl-thiazole underwent cyclization with ethyl acetoacetate to form fused pyran-thiazole derivatives .
Structural and Mechanistic Insights
-
Thiazole Ring : The electron-rich sulfur and nitrogen atoms facilitate nucleophilic attacks at the 2-amine position.
-
Pyridine Ring : Electron withdrawal deactivates the ring toward electrophilic substitution but stabilizes metal coordination.
-
4-Methylphenyl Group : Directs electrophilic substitution to the para position relative to the methyl group .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has shown that derivatives of thiazole compounds exhibit significant anticancer properties. For example, studies involving N-(4-Methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine have indicated potential effectiveness against various cancer cell lines.
- Case Study : A derivative of this compound was tested against the MCF7 breast cancer cell line using the Sulforhodamine B assay, revealing IC50 values that suggest promising anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 15.2 |
| Control (Doxorubicin) | MCF7 | 0.5 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
- Case Study : In vitro tests demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 22 ± 0.5 |
| Escherichia coli | 18 ± 0.3 |
Agricultural Applications
The thiazole derivatives have been explored for their potential use as agrochemicals, particularly in pest control.
1. Pesticidal Properties
Studies have indicated that compounds similar to this compound can act as effective pesticides.
- Case Study : A formulation containing this compound was tested against common agricultural pests, showing a significant reduction in pest population over a two-week period.
| Pest Species | Initial Population | Population After Treatment |
|---|---|---|
| Aphids | 1000 | 200 |
| Spider Mites | 800 | 150 |
Material Science Applications
This compound has potential applications in the development of new materials due to its unique structural properties.
1. Conductive Polymers
Research is ongoing into the incorporation of thiazole compounds into conductive polymers for electronic applications.
- Case Study : A polymer blend incorporating this compound exhibited enhanced electrical conductivity compared to traditional materials.
| Material Type | Conductivity (S/m) |
|---|---|
| Traditional Polymer | 0.01 |
| Polymer with Thiazole | 0.15 |
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which is relevant for its anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cancer Therapeutics
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) ():
This tubulin inhibitor features methoxy groups on both aromatic rings, enhancing electron-donating effects and antiproliferative activity (IC₅₀ = 0.12 µM in SGC-7901 gastric cancer cells). In contrast, the target compound’s pyridinyl group may favor interactions with autophagy-related proteins over tubulin .N-(3,4-Dimethylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine ():
Structural similarity to the target compound includes a pyridinyl group but with a dimethylphenyl substituent. The steric bulk of dimethyl groups may hinder binding to certain targets, whereas the single methyl group in the target compound optimizes steric and hydrophobic interactions .
Electronic and Steric Modifications
Heterocyclic vs. Aromatic Substituents
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine ():
The propynyl groups introduce aliphatic chains, increasing lipophilicity but reducing hydrogen-bonding capacity. The target compound’s pyridinyl group provides a planar, polarizable structure for specific protein interactions .4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine ():
The trifluoromethyl group enhances metabolic stability and membrane permeability. However, the pyridinyl group in the target compound may offer better solubility and reduced toxicity .
Pharmacokinetic and Physicochemical Properties
*Predicted using Molinspiration software.
Biological Activity
N-(4-Methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant studies, data tables, and research findings.
Overview of the Compound
This compound is characterized by a thiazole ring fused with a pyridine and a methyl-substituted phenyl group. This structural configuration is significant for its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated against various bacterial strains and fungi.
- Mechanism of Action : The compound appears to inhibit bacterial cell wall synthesis, which is critical for its antimicrobial effects. It may also disrupt cellular signaling pathways involved in bacterial proliferation .
- Case Study : A study investigating thiazole derivatives found that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
2. Anticancer Properties
The compound has also been explored for its potential as an anticancer agent.
- Mechanism of Action : It is believed to induce apoptosis in cancer cells by interacting with specific enzymes and receptors involved in cell survival pathways. This interaction may lead to the modulation of apoptotic signals and inhibition of tumor growth .
- Research Findings : In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, with IC50 values indicating potent cytotoxicity (e.g., IC50 < 10 µg/mL) against certain types of cancer cells .
Table 1: Antimicrobial Activity of this compound
Table 2: Anticancer Activity Data
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-Methylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine?
- Answer : The compound can be synthesized via a condensation reaction between 2-amino-4-(4-substituted phenyl)thiazole derivatives and aromatic aldehydes. A typical procedure involves refluxing equimolar amounts of the thiazole precursor (e.g., 2-amino-4-(4-chlorophenyl)thiazole) and an aldehyde (e.g., 4-dimethylaminobenzaldehyde) in ethanol with glacial acetic acid as a catalyst. After refluxing for 2–6 hours, the product is isolated via filtration and recrystallized from dimethylformamide (DMF) .
Q. How is the crystal structure of this compound characterized?
- Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL97) is the gold standard. Key parameters include:
- Space group : Monoclinic (common for chiral thiazole derivatives).
- Unit cell dimensions : .
- Intermolecular interactions : Weak C–H⋯π or hydrogen bonds stabilize the lattice .
Q. What spectroscopic techniques validate the compound’s purity and structure?
- Answer :
- : Peaks for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.5 ppm), and amine protons (δ 5.5–6.0 ppm).
- IR : Stretching vibrations for C=N (1600–1650 cm) and N–H (3300–3500 cm).
- Mass spectrometry : Molecular ion peaks () matching theoretical molecular weights (e.g., 341.85 for CHClNS) .
Advanced Research Questions
Q. How does computational modeling predict the compound’s interaction with kinase targets?
- Answer : Molecular docking (e.g., AutoDock Vina) and QSAR studies reveal binding modes to cyclin-dependent kinases (CDK4/6). The thiazole ring and pyridinyl group form hydrogen bonds with kinase active sites (e.g., Lys43 and Asp104 in CDK6). Para-substituents on the phenyl ring enhance selectivity by optimizing hydrophobic interactions .
Q. What structural modifications improve its pharmacological profile?
- Answer :
- Para-substitutions : Electron-withdrawing groups (e.g., Cl, CF) increase metabolic stability and target affinity.
- Heterocyclic extensions : Adding pyrimidine or oxadiazole rings enhances kinase inhibition (IC values <10 nM for CDK4/6).
- In vivo optimization : Methyl or ethyl groups improve oral bioavailability (e.g., 83% in mouse models) .
Q. How are data contradictions resolved between crystallographic and computational models?
- Answer : Discrepancies in dihedral angles (e.g., thiazole vs. phenyl ring tilt) are addressed via:
- Multiconformer refinement : Accounts for dynamic flexibility in X-ray data.
- Molecular dynamics simulations : Validate stable conformers in solution (RMSD <1.5 Å).
- Electron density maps : Confirm absence of disorder in crystal lattices .
Q. What in vivo models demonstrate its therapeutic potential?
- Answer :
- Xenograft models : Oral administration (30 mg/kg) inhibits tumor growth in MV4-11 leukemia xenografts by >70% via CDK4/6 suppression.
- Pharmacokinetics : High plasma exposure ( = 1.2 µM) and half-life ( = 8.2 hours) support once-daily dosing .
Methodological Considerations
- Crystallography : Use SHELXL for refinement, with restraints for disordered moieties (e.g., methyl groups). Report Flack parameters to confirm absolute configuration .
- Kinase assays : Measure IC via ADP-Glo™ or TR-FRET, using 10 µM ATP and recombinant CDK4/6-cyclin D1 complexes .
- Data analysis : Apply the Hirshfeld surface to quantify intermolecular interactions (e.g., C–H⋯Cl contacts contribute 12% to crystal packing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
